2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core, substituted at position 1 with a phenyl group and at position 5 with an acetamide moiety bearing a 4-methoxyphenoxy chain. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-15-7-9-16(10-8-15)29-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNKNMXXAYAVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, is a kinase inhibitor. Kinases are proteins that play a crucial role in cell signaling pathways, and their overactivation can lead to diseases such as cancer.
Mode of Action
This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites. This interaction can inhibit the activity of the kinase, preventing the overactivation of oncogenic pathways.
Biological Activity
2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in inhibiting various biological targets, particularly in cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have been shown to exhibit significant inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). The IC50 values for these compounds typically range from 0.3 to 24 µM, indicating potent activity against various cancer cell lines .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 5i | EGFR | 0.3 | MCF-7 |
| 12b | EGFR WT | 0.016 | A549 |
| 12b | EGFR T790M | 0.236 | HCT-116 |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 12b was found to significantly increase the BAX/Bcl-2 ratio, leading to enhanced apoptotic signaling . Additionally, molecular docking studies suggest that these compounds bind effectively to their target proteins, disrupting critical signaling pathways involved in tumor growth .
Antimicrobial and Anti-inflammatory Activity
Beyond anticancer properties, some derivatives have demonstrated promising antimicrobial and anti-inflammatory activities. For instance, certain pyrazole-based compounds exhibited significant inhibition against pathogenic fungi and bacteria by disrupting cell membrane integrity . Moreover, they have shown potential in reducing inflammation by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation .
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The study revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. Flow cytometric analysis indicated that these compounds could effectively arrest the cell cycle at specific phases (S and G2/M), further supporting their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
Chemical Properties
The compound is characterized by a complex molecular structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 364.4 g/mol. The presence of the methoxyphenoxy group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.
Anticancer Activity
Research indicates that compounds similar to 2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide demonstrate significant anticancer properties. Studies have shown that derivatives of pyrazolopyrimidine can inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Kinases : Many pyrazolopyrimidine derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways. For instance, they can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
- Induction of Apoptosis : These compounds may also trigger programmed cell death in malignant cells by activating apoptotic pathways.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which are vital in treating chronic inflammatory diseases. Research has demonstrated that similar structures can modulate inflammatory mediators such as cytokines and prostaglandins.
- Mechanisms of Action :
- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.
- Regulation of Cytokine Production : It can downregulate the expression of pro-inflammatory cytokines like TNF-alpha and IL-6.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to This compound :
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Investigate anti-inflammatory effects | Showed reduction in edema in animal models of inflammation, correlating with decreased levels of inflammatory markers. |
| Study 3 | Assess kinase inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways, leading to decreased tumor growth in vivo. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules from the provided evidence.
Table 1: Structural and Functional Comparison
Key Findings
Coumarin derivatives exhibit strong antioxidant activity due to their conjugated π-system and radical scavenging capacity , whereas pyrazolo-pyrimidines are more often explored for kinase inhibition or anticancer effects .
Substituent Effects: The 4-methoxyphenoxy group in the target compound may confer improved metabolic stability over simpler aryl groups (e.g., phenyl in derivatives) due to methoxy’s electron-donating and steric effects. Urea-linked pyrazolo-pyrimidines () show pronounced anticancer activity, suggesting that replacing the acetamide in the target compound with urea could enhance cytotoxicity but reduce solubility.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where pyrazolo-pyrimidinones are alkylated with α-chloroacetamides under basic conditions (e.g., K₂CO₃/DMF) . This contrasts with the cyclization approaches used for coumarin-thiazolidinone hybrids (), which require refluxing with thioacetic acid or maleic anhydride .
However, the acetamide linker may reduce potency compared to urea’s stronger hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization to form the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Step 1 : Cyclization of precursors (e.g., hydrazine derivatives with diketones) under reflux in polar aprotic solvents like dimethylformamide (DMF) or ethanol .
- Step 2 : Functionalization of the core via nucleophilic substitution or acylation. For example, coupling with 4-methoxyphenoxyacetic acid derivatives using carbodiimide-based coupling agents .
- Critical Parameters :
- Solvents : Ethanol or DMSO for solubility and reaction efficiency .
- Catalysts : Sodium hydride or potassium carbonate to facilitate deprotonation and nucleophilic attack .
- Temperature : Maintain 60–80°C to avoid decomposition of intermediates .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. How can the molecular structure and conformation of this compound be rigorously characterized?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D atomic arrangement and bond angles, particularly for the pyrazolo-pyrimidine core and acetamide linkage .
- Spectroscopic Techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., methoxyphenoxy vs. phenyl groups) .
- FT-IR : Validate carbonyl (C=O) and amide (N-H) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and rule out side products .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of targets like EGFR or VEGFR2, given the pyrazolo-pyrimidine scaffold’s kinase affinity .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC values) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs .
- Metabolic Stability Analysis : Use hepatic microsome assays (human/rat) to assess compound stability, as rapid degradation may skew IC .
- Off-Target Profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
- Data Cross-Validation : Compare results with structurally similar analogs (e.g., trifluoromethoxy-substituted derivatives) to isolate substituent-specific effects .
Q. What strategies enhance selectivity for target enzymes over closely related isoforms?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with catalytic domains (e.g., ATP-binding pockets of kinases). Focus on:
- Hydrophobic Pockets : Optimize methoxyphenoxy or phenyl groups for van der Waals interactions .
- Hydrogen Bonding : Modify the acetamide linker to engage key residues (e.g., hinge region Lys/Arg) .
- SAR Studies : Synthesize analogs with:
- Substituent Variations : Replace 4-methoxyphenoxy with halogenated or bulkier groups (e.g., 4-CFO) to sterically block off-target binding .
- Linker Modifications : Introduce methylene or sulfonyl spacers to alter flexibility .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC at varying temperatures to determine activation energy and rate laws .
- Isotopic Labeling : Use N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
